molecular formula C12H18BrN3O B7459255 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide

2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide

Cat. No. B7459255
M. Wt: 300.19 g/mol
InChI Key: HBPMPEKGSDXKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide, also known as BPPCP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme, fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body. BPPCP has been shown to have potential therapeutic applications in various diseases, including pain, inflammation, and anxiety.

Mechanism of Action

2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide acts as a potent inhibitor of FAAH, which is responsible for the degradation of endocannabinoids in the body. Endocannabinoids are lipid-based neurotransmitters that play a crucial role in various physiological processes, including pain, inflammation, and anxiety. By inhibiting FAAH, 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide increases the levels of endocannabinoids in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects
2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation by increasing the levels of endocannabinoids in the body. 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide has also been shown to have anxiolytic effects by modulating the activity of the endocannabinoid system in the brain. Additionally, 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide has been shown to reduce drug-seeking behavior in animal models, suggesting its potential use in the treatment of drug addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide is its potent inhibitory activity against FAAH, making it a useful tool for studying the endocannabinoid system. 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide has also been shown to have good selectivity for FAAH, with minimal off-target effects. However, one limitation of 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide is its poor solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the study of 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide. One area of research is the development of more potent and selective FAAH inhibitors, which could have even greater therapeutic potential. Another area of research is the investigation of 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide's potential use in the treatment of other diseases, such as epilepsy and neurodegenerative disorders. Additionally, the use of 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide in combination with other drugs could lead to even greater therapeutic effects.
Conclusion
In conclusion, 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of FAAH, which has potential therapeutic applications in various diseases. 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide has been extensively studied for its analgesic, anti-inflammatory, and anxiolytic effects, as well as its potential use in the treatment of drug addiction. While 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide has several advantages for lab experiments, such as its potent inhibitory activity and good selectivity, it also has limitations, such as its poor solubility in water. Overall, 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide has significant potential for future research and development in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide involves the reaction of 4-bromopyrazole with cyclohexylamine and 3-bromopropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide.

Scientific Research Applications

2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in various animal models. 2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O/c1-9(16-8-10(13)7-14-16)12(17)15-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPMPEKGSDXKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCC1)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromopyrazol-1-yl)-N-cyclohexylpropanamide

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